molecular formula C14H12O4 B078348 Dimethyl 2,3-naphthalenedicarboxylate CAS No. 13728-34-2

Dimethyl 2,3-naphthalenedicarboxylate

Cat. No. B078348
CAS RN: 13728-34-2
M. Wt: 244.24 g/mol
InChI Key: MPDGBCOIHNLQMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to dimethyl 2,3-naphthalenedicarboxylate involves several methods, including reactions between naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites. These reactions lead to the formation of stable oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives, showcasing the versatility of dimethyl acetylenedicarboxylate as a reagent (Yavari, Anary‐Abbasinejad, & Hossaini, 2003). Additionally, a novel 1,8-photoaddition of dimethyl 1,4-naphthalenedicarboxylate to alkenes has been observed, further highlighting innovative synthetic pathways for creating complex molecules (Kubo, Inoue, & Sakai, 1992).

Molecular Structure Analysis

The crystal structures of 2,6-naphthalenedicarboxylic acid and its dimethyl ester have been elucidated, providing insight into the conformation and bonding within these compounds. These studies reveal that the ester groups in dimethyl 2,6-naphthalenedicarboxylate exhibit a significant twist out of the mean ring plane, impacting their molecular geometry and interactions (Kaduk & Golab, 1999).

Chemical Reactions and Properties

Research has demonstrated various reactions involving dimethyl 2,3-naphthalenedicarboxylate, including complexation with cyclodextrins. These studies provide valuable information on the stoichiometry, formation constants, and thermodynamic parameters of the complexes formed, offering insights into the compound's chemical behavior and potential applications (Alvariza, Usero, & Mendicuti, 2007).

Scientific Research Applications

  • Fluorescence Studies with Cyclodextrins : The binding of Dimethyl 2,3-naphthalenedicarboxylate with α-, β-, and γ-cyclodextrins in aqueous solutions has been explored using fluorescence. This research demonstrates how the emission spectra change with different cyclodextrin concentrations and temperatures, helping understand the stoichiometry, formation constants, and thermodynamics of these complexes (Alvariza, Usero, & Mendicuti, 2007).

  • Complexation with Hydroxypropyl-Cyclodextrins : A study using fluorescence, circular dichroism, and molecular mechanics has investigated the complexation of Dimethyl 2,3-naphthalenedicarboxylate with 2-hydroxypropyl-α-, -β, and -γ-cyclodextrins in aqueous solutions. This research provides insights into the polarity and microviscosity of media surrounding the complexed guest molecule (Usero, Alvariza, González-Álvarez, & Mendicuti, 2008).

  • Photoaddition Reactions : Dimethyl 1,4-naphthalenedicarboxylate’s interaction with alkenes under irradiation forms novel 1,8-adducts, a process that retains the stereochemistry of the alkenes. This discovery is significant in understanding the photochemical reactions of naphthalenedicarboxylates (Kubo, Inoue, & Sakai, 1992).

  • Thermodynamics and Molecular Mechanics in Inclusion Complexes : The study of inclusion complexes of Dimethyl 2,6-naphthalenedicarboxylate with α- and β-cyclodextrins involves steady-state fluorescence and molecular mechanics. This research contributes to the understanding of microenvironmental polarity and complex formation (Cervero & Mendicuti, 2000).

  • Precursor to Polyethylene Naphthalate : The production of Dimethyl-2,6-naphthalenedicarboxylate, a precursor to polyethylene naphthalate, has been reviewed. This includes discussions on chemical routes, production economics, and polymer applications (Lillwitz, 2001).

properties

IUPAC Name

dimethyl naphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDGBCOIHNLQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350791
Record name Dimethyl 2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,3-naphthalenedicarboxylate

CAS RN

13728-34-2
Record name Dimethyl 2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
C Alvariza, R Usero, F Mendicuti - … Acta Part A: Molecular and Biomolecular …, 2007 - Elsevier
Fluorescence has been used to investigate the complexes of 2,3-dimethyl naphthalenedicarboxylate with naturally occurring α-, β- and γ-cyclodextrins. Emission spectra upon excitation …
Number of citations: 25 www.sciencedirect.com
S Hamai - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
In aqueous solution, inclusion complexes of several naphthalenecarboxylate derivatives with α-, β-, γ-, and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (α-CD, β-CD, γ-CD, and TM-β-CD) …
Number of citations: 9 www.journal.csj.jp
R Usero, C Alvariza, MJ González-Álvarez… - Journal of …, 2008 - Springer
Fluorescence, circular dichroism and molecular mechanics have been used to study the complexation of 2,3-dimethyl naphthalenedicarboxylate with 2-hydroxypropyl-α-, -β and -γ-…
Number of citations: 14 link.springer.com
F Mendicuti, MJ González-Álvarez - Journal of chemical education, 2010 - ACS Publications
In this laboratory experiment, students obtain information about the structure of a host−guest complex from the interpretation of circular dichroism measurements. The value and sign of …
Number of citations: 23 pubs.acs.org
PW Storms, GL Farrar - Journal of Chemical and Engineering …, 1969 - ACS Publications
THE LITERATURE contains much information on the reduction of naphthalene and its derivatives to the corre-sponding tetralin and its derivatives. Nickel catalysts have been prevalent …
Number of citations: 4 pubs.acs.org
Y Kubo, T Todani, T Inoue, H Ando… - Bulletin of the Chemical …, 1993 - journal.csj.jp
The photoreaction of dimethyl 1,4-naphthalenedicarboxylate (4) with allyltrimethylsilane (7) in acetonitrile–methanol gave reductive allylation products. The formation of the products is …
Number of citations: 8 www.journal.csj.jp
GA Russell, ET Sabourin… - The Journal of Organic …, 1969 - ACS Publications
A new condensation reaction between two molecules of the methylsulfonyl carbanion (CH2S02CH2~) or the methylsulfinyl carbanion (CH3SOCH2~) and a variety of 1, 2-1, 3-and 1, 4-…
Number of citations: 19 pubs.acs.org
T Carmona, N Mayordomo, K Martina… - … of Photochemistry and …, 2012 - Elsevier
Steady-state, time-resolved fluorescence, Induced Circular Dichroism (ICD), Molecular Mechanics and Molecular Dynamics techniques have been employed in the study of the …
Number of citations: 6 www.sciencedirect.com
JL Hallman, RA Bartsch - The Journal of Organic Chemistry, 1991 - ACS Publications
The absorption maximum of D was 580 nm and was quite different from that of the corresponding 1, 4-analogue A, Xm „505 nm. This means that both terminal sites of the acyclic radical …
Number of citations: 33 pubs.acs.org
DA Scola, JS Adams Jr… - Journal of Chemical and …, 1969 - ACS Publications
Several types of derivatives of trons-vinylene diisocyanate were prepared and characterized. The derivatives include bis (alkyl) or(aryl)-trans-vinylenedicarbamates and bis (…
Number of citations: 1 pubs.acs.org

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